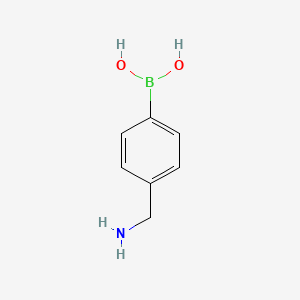

(4-(Aminomethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWLUGSVWULTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370203 | |

| Record name | [4-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51239-46-4 | |

| Record name | [4-(Aminomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)boronic Acid: A Cornerstone in Modern Drug Discovery and Chemical Synthesis

Introduction: The Versatility of a Bifunctional Building Block

(4-(Aminomethyl)phenyl)boronic acid is a bifunctional organoboron compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its unique molecular architecture, featuring a boronic acid moiety and an aminomethyl group on a phenyl ring, imparts a versatile reactivity profile. This allows for its strategic incorporation into complex molecular scaffolds, making it an invaluable building block for the synthesis of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and key applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Structural Properties

This compound is most commonly available as its hydrochloride salt to enhance its stability and aqueous solubility. The free base is also utilized in various synthetic applications.

Core Compound Structure

The fundamental structure consists of a benzene ring substituted with a boronic acid group (-B(OH)₂) and an aminomethyl group (-CH₂NH₂). This bifunctionality is the key to its diverse applications.

graph "Structure_of_4_Aminomethylphenyl_boronic_acid" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms and bonds

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

B [label="B", fontcolor="#EA4335"];

O1 [label="O", fontcolor="#EA4335"];

H_O1 [label="H"];

O2 [label="O", fontcolor="#EA4335"];

H_O2 [label="H"];

C7 [label="C"];

N [label="N", fontcolor="#4285F4"];

H_N1 [label="H"];

H_N2 [label="H"];

H_C2 [label="H"];

H_C3 [label="H"];

H_C5 [label="H"];

H_C6 [label="H"];

H_C7_1 [label="H"];

H_C7_2 [label="H"];

// Define positions

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];

B [pos="0,2.5!"];

O1 [pos="-0.87,3!"];

H_O1 [pos="-1.3,3.2!"];

O2 [pos="0.87,3!"];

H_O2 [pos="1.3,3.2!"];

C7 [pos="0,-2.5!"];

N [pos="0,-3.5!"];

H_N1 [pos="-0.5,-4!"];

H_N2 [pos="0.5,-4!"];

H_C2 [pos="-1.5,0.8!"];

H_C3 [pos="-1.5,-0.8!"];

H_C5 [pos="1.5,-0.8!"];

H_C6 [pos="1.5,0.8!"];

H_C7_1 [pos="-0.5,-2.8!"];

H_C7_2 [pos="0.5,-2.8!"];

// Define edges

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- B;

B -- O1;

O1 -- H_O1;

B -- O2;

O2 -- H_O2;

C4 -- C7;

C7 -- N;

N -- H_N1;

N -- H_N2;

C2 -- H_C2;

C3 -- H_C3;

C5 -- H_C5;

C6 -- H_C6;

C7 -- H_C7_1;

C7 -- H_C7_2;

}

Figure 2: Simplified Workflow of the Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound hydrochloride. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[4][5]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound hydrochloride (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a Schlenk flask, add the aryl halide, this compound hydrochloride, and the base.[4]

-

Add the palladium catalyst.[4]

-

Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[4]

-

Add the degassed solvent to the flask.[4]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.[4]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.[4]

Stability and Handling

Chemical Stability and Degradation

Boronic acids are susceptible to degradation, primarily through protodeboronation, which is the cleavage of the C-B bond. This process can be influenced by factors such as pH, temperature, and the presence of metal ions. Forced degradation studies are crucial for understanding the degradation pathways and for the development of stability-indicating analytical methods.[6][7][8][9] These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[6][7][9]

Safety and Handling

This compound hydrochloride is classified as acutely toxic if swallowed.[10] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[10]

Conclusion: An Enabling Tool for Chemical Innovation

This compound and its derivatives are powerful and versatile building blocks that have significantly impacted the landscape of modern organic synthesis and drug discovery.[11][12] Their ability to participate in robust and reliable C-C bond-forming reactions, coupled with the synthetic handle provided by the aminomethyl group, makes them indispensable tools for researchers and scientists. A thorough understanding of their chemical properties, reactivity, and handling is paramount to fully harnessing their potential in the creation of novel and complex molecules with significant biological and material applications.

References

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (URL: [Link])

- Harnessing the Power of Boronic Acids: Applications in Pharmaceutical Synthesis. (URL: [Link])

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (URL: [Link])

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

- Organic Syntheses Procedure. (URL: [Link])

- Suzuki-Miyaura reaction of aryl halides with phenylboronic acid | Download Scientific Diagram - ResearchG

- Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: [Link])

- This compound | C7H10BNO2 | CID 2734312 - PubChem. (URL: [Link])

- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (URL: [Link])

- Forced Degrad

- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google P

- Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)

- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (URL: [Link])

- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. (URL: [Link])

- a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (URL: [Link])

- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])

- Solubility of investigated compounds in water. Phenylboronic acid...

- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: [Link])

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- [4-(phenyl-boc-aminomethyl)phenyl] boronic acid pinacol ester - PubChemLite. (URL: [Link])

- Selected boronic acids and their pKa values.

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (URL: [Link])

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. biomedres.us [biomedres.us]

- 9. ijrpp.com [ijrpp.com]

- 10. 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-(Aminomethyl)phenyl)boronic Acid: A Technical Guide for Advanced Synthesis and Drug Discovery

Introduction: The Bifunctional Architect in Modern Chemistry

(4-(Aminomethyl)phenyl)boronic acid, CAS Number 51239-46-4, is a cornerstone building block for researchers at the forefront of organic synthesis and pharmaceutical development. Its unique bifunctional architecture, featuring a nucleophilic aminomethyl group and an electrophilic boronic acid moiety on a stable phenyl scaffold, provides exceptional versatility. This guide offers an in-depth exploration of its properties, synthesis, and critical applications, providing field-proven insights for scientists and drug development professionals. Boronic acids have become indispensable tools, largely due to their role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and their growing significance as pharmacophores in therapeutic agents.[1][2] The journey of boronic acids from perceived curiosities to FDA-approved drug components, such as the proteasome inhibitor Bortezomib, underscores the immense potential held within this class of compounds.[3][4][5]

Section 1: Physicochemical & Structural Properties

A thorough understanding of the compound's fundamental properties is paramount for its effective use in experimental design. This compound is typically a solid at room temperature, and its dual functional groups dictate its solubility and reactivity profile.

Core Data Summary

The key physicochemical properties are summarized below for quick reference. These values are critical for calculating molar equivalents, selecting appropriate solvent systems, and predicting reactivity.

| Property | Value | Source(s) |

| CAS Number | 51239-46-4 | [6][7] |

| Molecular Formula | C₇H₁₀BNO₂ | [6][8] |

| Molecular Weight | 150.97 g/mol | [6][7][8] |

| Appearance | Solid, often a pale yellow powder | [] |

| Melting Point | 240-250 °C (hydrochloride salt) | [] |

| IUPAC Name | [4-(aminomethyl)phenyl]boronic acid | [8] |

| SMILES | B(C1=CC=C(C=C1)CN)(O)O | [6][8] |

Structural & Reactivity Insights

The molecule's power lies in the orthogonal reactivity of its two functional groups.

-

The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds—a foundational transformation in the synthesis of biaryl systems common in many APIs.[1][10]

-

The Aminomethyl Group (-CH₂NH₂): This primary amine serves as a versatile nucleophilic handle. It can be readily acylated, alkylated, or used as a basic center to form salts. This allows for its use as a linker, a point of diversification in library synthesis, or for modulating the physicochemical properties (e.g., solubility) of a final compound.

The spatial separation of these groups across the phenyl ring minimizes intramolecular interference, allowing for selective and stepwise reactions.

Section 2: Synthesis & Purification Protocols

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs the design of related analogs. A common laboratory-scale approach involves the reduction of a nitro precursor.

Representative Synthesis Workflow

A prevalent synthetic strategy begins with 4-cyanophenylboronic acid or a related precursor, which is then reduced to the aminomethyl derivative. An alternative and frequently cited route involves the reduction of 4-nitrophenylboronic acid.

Caption: High-level synthetic pathways to aminophenyl boronic acids.

Step-by-Step Acylation Protocol (Amide Formation)

This protocol details the use of the amine functionality, a common subsequent step in a synthetic sequence.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[11]

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to act as an acid scavenger.

-

Acylating Agent: Slowly add the acylating agent of choice (e.g., an acid chloride or anhydride) (1.1 eq) at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-8 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography or recrystallization to yield the desired N-acylated phenylboronic acid derivative.

Causality: The use of a base is critical to neutralize the HCl generated from the reaction with an acid chloride, preventing the protonation of the starting amine which would render it non-nucleophilic. Performing the addition at 0 °C mitigates potential side reactions.

Section 3: Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most significant application of arylboronic acids, celebrated for its functional group tolerance, mild conditions, and high yields.[1][2] It is one of the most frequently used reactions in medicinal chemistry for constructing complex molecular frameworks.[2]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.[10][12]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is crucial and requires activation by a base to form a more nucleophilic boronate species.[10][13][14]

-

Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).[13]

-

Catalyst & Solvent: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).[13] Purge the flask with an inert gas (Argon or Nitrogen). Add a deoxygenated solvent system, typically a mixture like 1,4-dioxane/water.[13]

-

Reaction: Heat the mixture, often to 80-100 °C, and stir for 12-24 hours.[13]

-

Monitoring: Track the disappearance of the limiting reagent (aryl bromide) using TLC or LC-MS.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate.

-

Purification: Purify the residue by column chromatography to isolate the desired biaryl product.

Trustworthiness: The use of an inert atmosphere is non-negotiable as oxygen can oxidize the Pd(0) catalyst, rendering it inactive. The base is essential for the transmetalation step.[14] Excess boronic acid is often used to drive the reaction to completion.

Section 4: Analytical Characterization

Rigorous analytical confirmation is the bedrock of scientific integrity. The following methods are standard for verifying the identity and purity of this compound and its derivatives.

NMR Spectroscopy

-

¹H NMR: Expect aromatic signals in the ~7.0-8.0 ppm range. The benzylic protons (-CH₂-) will appear as a singlet around 4.0 ppm, and the amine protons (-NH₂) will be a broad singlet that can exchange with D₂O.

-

¹³C NMR: Aromatic carbons will be in the ~120-140 ppm range. The carbon attached to the boron atom (ipso-carbon) may be broad or unobservable due to quadrupolar relaxation.

-

¹¹B NMR: This is a highly informative technique for boron-containing compounds.[15] sp²-hybridized boronic acids typically show a broad signal in the range of 27-33 ppm.[16][17] Upon formation of a tetrahedral sp³-hybridized boronate ester or adduct, this signal shifts significantly upfield to ~8-9 ppm.[18] This shift is a powerful diagnostic tool for monitoring reactions at the boron center.[15][18]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode will readily show the protonated molecular ion [M+H]⁺.

Purity Assessment: HPLC/UPLC

A reverse-phase HPLC method is essential for determining purity.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection, typically at 254 nm.

Section 5: Safety, Handling, and Storage

Proper handling ensures experimental success and personal safety. The hydrochloride salt is often used to improve stability and handling characteristics.[19]

Safety & Handling Protocol

| Hazard Category | Precautionary Action | Rationale |

| Skin/Eye Irritation | Wear standard PPE: lab coat, safety glasses, and nitrile gloves.[20][21][22] | The compound is classified as a skin and eye irritant.[20] Direct contact must be avoided. |

| Inhalation | Handle in a well-ventilated area or a chemical fume hood.[20][21][22] Avoid generating dust.[22] | May cause respiratory irritation.[20][22] |

| Ingestion | Wash hands thoroughly after handling.[20][22] Do not eat or drink in the laboratory. | Classified as harmful if swallowed. |

Storage and Stability

-

Condition: Store in a cool, dry, well-ventilated place in a tightly sealed container.[22]

-

Rationale: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this is often a reversible process, it can complicate stoichiometry. Storing the material under inert gas can further prolong its shelf life. The hydrochloride salt form offers enhanced stability against such degradation.

Conclusion: A Versatile and Enduring Tool

This compound is more than just a chemical reagent; it is an enabling tool that bridges synthetic strategy with functional application. Its bifunctional nature allows for sequential, orthogonal chemical modifications, making it a powerful asset for constructing diverse chemical libraries, developing complex pharmaceutical intermediates, and synthesizing targeted therapeutic agents.[1][2] As the landscape of drug discovery continues to evolve, the demand for versatile, reliable, and strategically functionalized building blocks will only increase, cementing the role of this compound in the chemist's toolbox for the foreseeable future.[4]

References

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Tamas, L., & Peter, G. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- PubChem. (n.d.). This compound. PubChem. [Link]

- Unknown Source. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Harnessing the Power of Boronic Acids: Applications in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Sumerlin, B. S., et al. (2022).

- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

- Sumerlin, B. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

- National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. ACS Omega. [Link]

- National Institutes of Health. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-(aminomethyl)phenylboronic acid 95% | CAS: 51239-46-4 | AChemBlock [achemblock.com]

- 8. This compound | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. rsc.org [rsc.org]

- 17. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. scbt.com [scbt.com]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. aksci.com [aksci.com]

An In-Depth Technical Guide to (4-(Aminomethyl)phenyl)boronic Acid and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Versatility of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of boronic acids has become a cornerstone for the construction of complex molecular architectures. Among these, (4-(Aminomethyl)phenyl)boronic acid, and its hydrochloride salt, have emerged as particularly valuable bifunctional reagents. Their unique structure, featuring a reactive boronic acid moiety and a versatile aminomethyl group, offers a dual handle for molecular elaboration, rendering them indispensable in the synthesis of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of this compound, its synonyms, physicochemical properties, synthesis, and pivotal applications, with a particular focus on its role in drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and explore its utility in the generation of targeted therapies.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound that serves as a critical building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3] It is most commonly available and utilized as its more stable hydrochloride salt.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a list of common synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound and its Hydrochloride Salt

| Attribute | This compound | This compound Hydrochloride |

| IUPAC Name | [4-(Aminomethyl)phenyl]boronic acid | [4-(Aminomethyl)phenyl]boronic acid hydrochloride |

| CAS Number | 51239-46-4[4] | 75705-21-4[1] |

| Molecular Formula | C₇H₁₀BNO₂[4] | C₇H₁₁BClNO₂[1] |

| Molecular Weight | 150.97 g/mol [4] | 187.43 g/mol [1] |

| Common Synonyms | 4-Boronobenzylamine[4] | 4-(Aminomethyl)benzeneboronic acid hydrochloride[1] |

| 4-(Aminomethyl)benzeneboronic acid | 4-Boronobenzylamine hydrochloride[1] | |

| [4-(Aminomethyl)phenyl]boronic acid | 4-Aminomethylphenylboronic acid, HCl |

Physicochemical Data

The physicochemical properties of a compound are critical for its handling, storage, and application in chemical reactions. Below is a summary of the key properties of this compound hydrochloride.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Boiling Point | 337.7 °C at 760 mmHg (calculated) | [1] |

| Flash Point | 158.1 °C (calculated) | [1] |

Section 2: Synthesis and Characterization

A reliable and scalable synthesis is paramount for the widespread application of any chemical building block. While several methods exist for the preparation of arylboronic acids, a common route to this compound involves the reduction of the corresponding nitro compound.

Synthetic Protocol: Preparation of this compound

A representative synthesis of 4-aminophenylboronic acid involves the hydrogenation of 4-nitrophenylboronic acid.[5]

Experimental Protocol: Synthesis of 4-Aminophenylboronic Acid

-

Materials:

-

4-Nitrophenylboronic acid

-

Absolute ethanol

-

Palladium on carbon (Pd/C, typically 0.5 wt%)

-

Nitrogen gas

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation reactor, combine 16.7 g (0.1 mol) of 4-nitrophenylboronic acid and 100 mL of absolute ethanol.

-

Add 0.334 g of palladium on carbon (0.5 wt% palladium).

-

Purge the reactor with nitrogen gas five times.

-

Heat the mixture to reflux.

-

Introduce hydrogen gas to a pressure of 0.2 atm.

-

Maintain the reaction under these conditions for 6 hours.

-

After the reaction is complete, cool the mixture and filter to recover the catalyst.

-

The filtrate contains the desired 4-aminophenylboronic acid.[5]

-

It is important to note that the direct synthesis of this compound is less commonly reported. A more frequent approach involves the synthesis of its pinacol ester derivative, which offers enhanced stability and is readily converted to the boronic acid when needed.[6][7]

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for this compound hydrochloride is limited, typical spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically two doublets in the aromatic region), a singlet for the benzylic methylene protons (CH₂), and broad signals for the amine (NH₂) and boronic acid (B(OH)₂) protons, which may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, with the carbon attached to the boron atom showing a characteristic broad signal due to quadrupolar relaxation, and a signal for the benzylic carbon.

-

IR Spectroscopy: The infrared spectrum will likely display characteristic absorption bands for N-H stretching of the amine, O-H stretching of the boronic acid, C-H stretching of the aromatic ring and methylene group, and B-O stretching.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.

Section 3: The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[8] this compound is an excellent coupling partner in these reactions, allowing for the introduction of an aminomethylphenyl moiety into a target molecule.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination.

Sources

- 1. Page loading... [guidechem.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemscene.com [chemscene.com]

- 5. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

(4-(Aminomethyl)phenyl)boronic acid molecular weight and formula

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)boronic acid: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic compound that has garnered significant attention in chemical synthesis and biomedical research. Its structure, featuring both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, core reactivity, and its pivotal role in modern drug discovery and sensor technology, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

This compound is most commonly handled either as the free base or, for enhanced stability and solubility in certain media, as its hydrochloride salt. The presence of the amine and boronic acid groups imparts distinct chemical characteristics that are crucial for its application.

The boronic acid group is a Lewis acid, capable of forming reversible covalent bonds with diols.[1][2] The aminomethyl group provides a basic site and a handle for further functionalization. These dual functionalities are key to its utility.

| Property | This compound | This compound HCl |

| Synonyms | 4-Boronobenzylamine | [4-(aminomethyl)phenyl]boronic acid hydrochloride |

| CAS Number | 51239-46-4[3][4] | 75705-21-4[5] |

| Molecular Formula | C₇H₁₀BNO₂[3][4][6] | C₇H₁₁BClNO₂[] |

| Molecular Weight | 150.97 g/mol [3][4][6] | 187.43 g/mol [5] |

| Appearance | Solid / Pale yellow powder | Solid / Pale yellow powder[] |

| SMILES | B(C1=CC=C(C=C1)CN)(O)O[4] | Cl.NCc1ccc(cc1)B(O)O |

| InChI Key | KMWLUGSVWULTHR-UHFFFAOYSA-N[4] | HUZNRXFJHYNUMV-UHFFFAOYSA-N[] |

Key Applications in Chemical Synthesis

The primary utility of this compound in synthetic chemistry lies in its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, typically between an organoboron compound and an organic halide or triflate.[8][9][10] In this context, this compound serves as the organoboron nucleophile, coupling with various aryl or vinyl halides to create biaryl or styrene derivatives, respectively. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.

Reaction Mechanism

The catalytic cycle is a well-established sequence involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[9][10][11]

-

Transmetalation : A base activates the boronic acid to form a boronate species, which then transfers its organic group (the aminomethylphenyl moiety) to the palladium center, displacing the halide.[9][10] This is a critical step where the new C-C bond is poised to form.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the catalytically active Pd(0) species.[8][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol

This protocol provides a representative workflow for a Suzuki-Miyaura coupling reaction. Note: This is a generalized procedure and must be adapted for specific substrates and scales. All work should be conducted by trained professionals in a controlled laboratory environment.

-

Reagent Preparation : In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the aryl halide (1.0 eq), this compound (1.1–1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 eq).

-

Inerting the System : Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

-

Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water) via syringe. The solvent choice is critical and depends on the solubility of the reactants and the specific catalyst system used.

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5–5 mol%) to the flask under a positive pressure of inert gas.

-

Reaction : Heat the mixture with stirring to the desired temperature (typically 80–110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product, typically by column chromatography on silica gel, to yield the desired coupled product.

Applications in Biosensing and Molecular Recognition

A defining feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diol functionalities.[2][12] This interaction is the basis for their widespread use in the development of sensors for saccharides, glycoproteins, and other biologically relevant molecules.[12][13]

Mechanism of Diol Binding

The boron atom in a boronic acid is sp²-hybridized and trigonal planar.[1] In an aqueous solution, it exists in equilibrium with an anionic, sp³-hybridized tetrahedral boronate species. This tetrahedral form readily reacts with a cis-diol to form a stable five- or six-membered cyclic ester, releasing water.[2][12] This binding event alters the electronic properties and geometry around the boron atom, a change that can be transduced into a measurable signal.[1]

For sensor applications, the boronic acid is often coupled to a fluorophore. The diol binding event modulates the fluorescence of the reporter molecule through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a change in fluorescence intensity or wavelength that is proportional to the analyte concentration.[13][14]

Caption: Reversible binding of a boronic acid to a cis-diol to form a cyclic boronate ester.

Role in Drug Development and Medicinal Chemistry

The unique chemical properties of the boronic acid functional group have made it a valuable pharmacophore in drug design. Boron-containing compounds have seen a resurgence in clinical development, with approved drugs demonstrating their therapeutic potential.[15]

-

Enzyme Inhibition : The Lewis acidic boron atom can form a stable, yet reversible, covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site.[16] This mechanism is exemplified by the proteasome inhibitor bortezomib, a boronic acid-containing drug used to treat multiple myeloma.[16]

-

Prodrug Strategies : The boronic acid moiety can be used as a prodrug to mask a hydroxyl group on a parent drug.[16] In environments with high concentrations of reactive oxygen species (ROS), such as tumors, the boronic acid can be oxidatively cleaved to release the active drug, enabling targeted delivery.[15]

-

Targeted Delivery : Phenylboronic acid-functionalized nanoparticles are being explored for drug delivery.[17] These systems can target cells with overexpressed sialic acid residues (a type of sugar) on their surface, a common feature of cancer cells, through boronic acid-diol interactions.

This compound serves as a crucial building block in this field. The phenylboronic acid provides the targeting or inhibitory function, while the aminomethyl group offers a convenient point for chemical ligation to link it to drug payloads, polymers, or other molecular scaffolds.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its predictable reactivity in Suzuki-Miyaura coupling provides a robust method for constructing complex organic molecules. Concurrently, its inherent affinity for diols makes it a cornerstone of modern biosensor design for monitoring biological analytes. For drug development professionals, its utility as a pharmacophore and a versatile synthetic building block continues to open new avenues for creating targeted therapies and novel therapeutic agents. A thorough understanding of its properties and reactivity is therefore essential for any researcher aiming to leverage its full potential.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2734312. [Link]

- MDPI. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]

- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- National Institutes of Health. (2010). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. [Link]

- MDPI. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. [Link]

- National Institutes of Health. (2018). Recent development of boronic acid-based fluorescent sensors. [Link]

- ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)

- National Institutes of Health. (2012). Molecular Boronic Acid-Based Saccharide Sensors. [Link]

- Google Patents.

- National Institutes of Health. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

- MDPI. (2021).

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

- National Institutes of Health. (2021).

Sources

- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. achemblock.com [achemblock.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]

- 13. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Progress in Diboronic-Acid-Based Glucose Sensors | MDPI [mdpi.com]

- 15. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-(Aminomethyl)phenyl)boronic acid hydrochloride salt: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Aminomethyl)phenyl)boronic acid hydrochloride salt is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a boronic acid moiety and an aminomethyl group on a phenyl ring, allows it to serve as a valuable building block in the construction of complex molecular architectures.[1] The boronic acid functional group is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[2] Simultaneously, the aminomethyl group provides a convenient handle for further functionalization, such as amide bond formation, rendering it a highly adaptable reagent in drug discovery programs. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound hydrochloride salt, with a focus on its practical implementation in a research and development setting.

Physicochemical Properties

This compound hydrochloride is typically a white to off-white or pale yellow crystalline powder.[1][3] The hydrochloride salt form generally enhances its stability and solubility in polar solvents compared to the free base.[4]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₁BClNO₂ | |

| Molecular Weight | 187.43 g/mol | |

| CAS Number | 75705-21-4 | |

| Appearance | White to off-white/pale yellow powder | [1][3] |

| Melting Point | Data not consistently available | |

| Solubility | Sparingly soluble in DMSO and slightly soluble in methanol.[5] Soluble in water.[4] | [4][5] |

| Stability | Hygroscopic. Store in a cool, dry place under an inert atmosphere.[5] | [5] |

Synthesis and Characterization

While this compound hydrochloride is commercially available, understanding its synthesis is crucial for process development and troubleshooting. A common and effective method involves the reduction of 4-cyanophenylboronic acid.

Experimental Protocol: Synthesis via Reduction of 4-Cyanophenylboronic Acid

This protocol is adapted from established methods for the reduction of nitriles on boronic acid scaffolds.[6][7]

Diagram 1: Synthetic Pathway

Caption: Synthesis of this compound hydrochloride.

Materials:

-

4-Cyanophenylboronic acid

-

Raney Nickel (50% slurry in water)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 4M)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, suspend 4-cyanophenylboronic acid in anhydrous THF.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup:

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with THF.

-

To the filtrate, add a stoichiometric amount of aqueous hydrochloric acid to precipitate the hydrochloride salt.

-

If precipitation is incomplete, the solution can be concentrated under reduced pressure. The resulting residue can be triturated with a suitable non-polar solvent (e.g., diethyl ether or hexanes) to induce precipitation.

-

-

Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound hydrochloride.

Characterization

Spectroscopic Data:

-

¹³C NMR: The carbon NMR would display signals corresponding to the aminomethyl carbon and the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal.

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretches of the ammonium group, O-H stretching of the boronic acid, C-H stretches of the aromatic ring, and B-O stretching.[9][10][11] A specification sheet from a commercial supplier indicates that a conforming infrared spectrum is a quality control parameter.[3]

Purity Assessment:

-

Titration: Argentometric titration can be used to determine the chloride content and thus the purity of the hydrochloride salt.[3]

-

HPLC: Reversed-phase HPLC is a common method for assessing the purity of boronic acids. A method using a C18 column with a mobile phase of acetonitrile and water (with or without acid modifiers like formic acid or TFA) and UV detection would be a suitable starting point.

Reactivity and Stability

Arylboronic acids are generally stable compounds but can undergo degradation under certain conditions. The most common degradation pathway is protodeboronation, the cleavage of the C-B bond by a proton source. This reaction is often catalyzed by acids or bases and can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the aminomethyl group, which is protonated in the hydrochloride salt, may influence the rate of this process. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.[5]

Applications in Drug Discovery and Development

This compound hydrochloride is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the facile introduction of the (aminomethyl)phenyl moiety into a wide range of molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. It is a powerful tool for the synthesis of biaryl compounds, which are common motifs in many biologically active molecules, including kinase inhibitors.[9][12]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound hydrochloride with an aryl bromide.

Materials:

-

This compound hydrochloride

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand like SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound hydrochloride, the aryl bromide, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture with stirring (typically to 80-100 °C) for the required time (usually 2-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The aminomethyl group on the product can then be further elaborated, for example, by acylation to form an amide, which is a common functional group in many drug molecules.

Safety and Handling

This compound hydrochloride is classified as an acute oral toxicant (Category 4) and causes skin and eye irritation.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[5]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

This compound hydrochloride is a highly valuable and versatile building block for organic synthesis and drug discovery. Its ability to participate in robust carbon-carbon bond-forming reactions via its boronic acid moiety, coupled with the synthetic handle provided by its aminomethyl group, makes it an attractive starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the laboratory.

References

- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem. (n.d.).

- 4-AMINOMETHYLPHENYLBORONIC ACID HYDROCHLORIDE CAS#: 75705-21-4. (n.d.).

- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PubMed. (2014, September 18).

- US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents. (n.d.).

- (PDF) Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. (2025, August 10).

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.).

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004, May 15).

- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. (n.d.).

- AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN Shovkat Olimjonov,a,b Xiaojun Yang,c Yongjian Liu,c Abdullajon Odilov,a,b Hon - Semantic Scholar. (n.d.).

- an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf - Der Pharma Chemica. (n.d.).

- "SYNTHESIS OF DABIGATRAN" - European Patent Office - EP 2978750 B1 - EPO. (2020, March 4).

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).

- FTIR (a), UV−vis (b), and fluorescence (c) spectra of PPy and APBA@PPy,... - ResearchGate. (n.d.).

- 4-Aminomethylphenylboronic acid hydrochloride, 96% 250 mg | Buy Online. (n.d.).

- FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. - ResearchGate. (n.d.).

- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents. (n.d.).

- Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).

Sources

- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 358842500 [thermofisher.com]

- 4. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]

- 5. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 9. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buy 3-Aminophenylboronic acid hydrochloride | 85006-23-1 [smolecule.com]

- 13. 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to (4-(Aminomethyl)phenyl)boronic acid pinacol ester: From Synthesis to Advanced Applications

Introduction: The Emergence of a Versatile Bifunctional Building Block

In the landscape of modern chemical synthesis, the demand for versatile, stable, and functionalizable building blocks is paramount. (4-(Aminomethyl)phenyl)boronic acid pinacol ester has emerged as a critical reagent, bridging the gap between fundamental organic synthesis and complex life science applications.[1][2] Its structure is deceptively simple, yet it harbors a powerful combination of two distinct chemical functionalities: a primary aminomethyl group and a boronic acid pinacol ester. This unique arrangement provides orthogonal reactivity, allowing researchers to perform sequential, selective modifications.

The pinacol ester form offers significantly enhanced stability and solubility compared to the free boronic acid, making it a preferred choice for chemists.[1][3] This improved stability minimizes degradation pathways like protodeboronation and oxidation, ensuring the reagent remains potent and reliable throughout multi-step syntheses.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, core applications, and field-proven insights into this indispensable molecule.

Part 1: Synthesis and Physicochemical Profile

A reliable supply of high-quality starting material is the foundation of any successful research campaign. Understanding the synthesis and inherent properties of this compound pinacol ester is crucial for its effective use and storage.

Established Synthetic Routes

Several methods have been developed for the synthesis of this compound, with scalability and purity being key considerations. A common and practical approach involves the palladium-catalyzed borylation of a protected aminomethyl precursor.

Protocol: Palladium-Catalyzed Borylation of 4-Bromoaniline Derivative

This method is widely adopted due to its efficiency and functional group tolerance.[4]

-

Protection of the Amine: The starting material, 4-bromoaniline, is first protected. For instance, reaction with diphenyl ketone in the presence of a Lewis acid like boron trifluoride etherate can form a stable imine. This step is critical to prevent the free amine from interfering with the subsequent metalation and borylation steps.

-

Halogen-Metal Exchange: The protected 4-bromoaniline derivative undergoes a halogen-metal exchange. A lithium trialkylmagnesiate complex is often used as it allows the reaction to proceed under milder, non-cryogenic conditions (-20 °C) compared to traditional organolithium reagents.[5]

-

Borylation: A boron source, such as trimethyl borate, is added to the reaction mixture. This is followed by the addition of pinacol to form the stable pinacol ester.[5]

-

Deprotection & Isolation: The protecting group is removed under acidic conditions. The final product is then isolated and purified, typically through recrystallization, to yield this compound pinacol ester as a solid.[5]

Caption: A generalized workflow for the synthesis of the title compound.

Physicochemical Properties and Handling

Proper storage and handling are essential to maintain the integrity of the reagent.

| Property | Value |

| Molecular Formula | C₁₃H₂₀BNO₂ · HCl (Hydrochloride salt) |

| Molecular Weight | 269.58 g/mol (Hydrochloride salt) |

| Appearance | White to off-white or light yellow solid[4][6] |

| Melting Point | 165-169 °C (free base)[7][8], 254.1-262.7 °C (HCl salt) |

| Solubility | Soluble in common organic solvents like chloroform, acetone, and ethyl acetate; poor solubility in water.[6] |

Storage and Stability: this compound pinacol ester is generally stable, but certain precautions are necessary. The aminomethyl group can form salts with acidic volatile substances, and the boronic ester moiety is susceptible to oxidation.[6] Furthermore, while pinacol esters are more robust than free boronic acids, they can still undergo hydrolysis, especially under acidic or basic conditions in the presence of water.[9]

Best Practices:

-

Store in a tightly sealed container in a cool, dry place, away from light.[6]

-

Keep away from strong oxidizing agents and volatile acidic compounds.[6][10]

-

For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Part 2: Cornerstone Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its reliability in forming C-C bonds.[1][11] this compound pinacol ester is an exemplary coupling partner in this reaction, enabling the direct installation of the aminomethylphenyl group onto various scaffolds.

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The base is crucial for activating the boronic ester for the transmetalation step.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Practical Guide

The following is a representative protocol for coupling this compound pinacol ester with an aryl bromide. Optimization may be required based on the specific substrate.[12]

Materials:

-

This compound pinacol ester (or its hydrochloride salt)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[14]

-

Base (e.g., K₂CO₃, 2-3 eq)[14]

-

Anhydrous solvent (e.g., Dioxane, DMF, or a mixture with water)[4][14]

Procedure:

-

Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester (1.1-1.5 eq), and the base.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 70-100°C).[4][14]

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][12]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.[4][11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.[4][11]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique structure of this compound pinacol ester makes it a highly valuable building block for creating complex drug candidates.[1]

Scaffold for Biologically Active Molecules

The aminomethylphenyl moiety is a common pharmacophore found in numerous biologically active compounds. This reagent provides a direct route to incorporate this key structural unit. It has been instrumental in the synthesis of:

-

Kinase Inhibitors: Used in the synthesis of 3-aminoindazole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with demonstrated anticancer activity.[15]

-

Antimicrobial and Anticancer Agents: Employed in Suzuki couplings to create novel compounds with potential antitubercular, antimicrobial, and anticancer properties.[7]

-

γ-Secretase Modulators: Utilized as a building block in the development of modulators for the treatment of diseases related to amyloid β formation, such as Alzheimer's disease.[7]

Key Component in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that co-opts the cell's natural protein disposal system to degrade specific target proteins.[16][17] These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[17][18]

This compound pinacol ester and its derivatives serve as essential building blocks in PROTAC synthesis.[19] The aminomethyl group provides a convenient attachment point for elaborating the linker or connecting to one of the ligands, while the phenylboronic ester portion can be coupled to another part of the molecule, often the target protein ligand, via Suzuki coupling.

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

Part 4: Bioconjugation and Chemical Biology Applications

The dual functionality of this reagent makes it a powerful tool for bioconjugation—the covalent linking of molecules to biomolecules like proteins or antibodies.[20]

-

Amine as a Conjugation Handle: The primary aminomethyl group is a versatile handle for conjugation. It can readily react with activated carboxylic acids (e.g., NHS esters) on a biomolecule to form stable amide bonds. This allows for the attachment of the phenylboronic acid moiety to a biological scaffold.[20]

-

Boronic Acid as a Recognition Motif: Boronic acids are unique in their ability to form strong, reversible covalent bonds with 1,2- and 1,3-diols.[21] This interaction is fundamental in chemical biology for targeting diol-containing molecules such as saccharides, glycoproteins, and catechols.[21] This property can be exploited for:

-

Saccharide Sensing: Creating fluorescent sensors that bind to cell surface carbohydrates.

-

Targeted Drug Delivery: Conjugating a drug to the amine, while the boronic acid targets specific glycosylated proteins on diseased cells.

-

Reversible Protein Labeling: Forming temporary links with serine residues or diol-containing motifs on proteins.[21][22]

-

Conclusion and Future Outlook

This compound pinacol ester is far more than a simple chemical intermediate; it is a versatile and enabling tool for innovation. Its robust performance in Suzuki-Miyaura cross-coupling reactions, coupled with its utility as a bifunctional linker and pharmacophore, has solidified its place in the toolkits of synthetic chemists, medicinal chemists, and chemical biologists. From building the backbones of novel kinase inhibitors to forming the intricate architecture of PROTACs, its applications are both broad and impactful. As research continues to push the boundaries of targeted therapeutics and complex material design, the demand for such well-defined, multifunctional building blocks will undoubtedly grow, ensuring that this compound pinacol ester remains a pivotal player in scientific advancement.

References

- A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES.

- 4-Aminophenylboronic acid pinacol ester 97 214360-73-3. Sigma-Aldrich.

- What are the applications and storage conditions of 4-Aminophenylboronic acid pinacol ester? Guidechem.

- How to Synthesize 4-Aminophenylboronic Acid Pinacol Ester? Guidechem.

- The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.

- Molecular recognition with boronic acids—applic

- 3-Aminophenylboronic acid pinacol ester - Safety D

- Bridging Chemistry and Biology: The Utility of 4-Aminophenylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Aminophenylboronic acid pinacol ester | Biochemical Reagent. MedchemExpress.com.

- A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.

- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.

- The Pivotal Role of 4-Aminophenylboronic Acid Pinacol Ester in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Aminomethyl)phenylboronic acid pinacol ester 97 850568-55-7. Sigma-Aldrich.

- Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or...

- 4-(Carboxymethyl)phenylboronic acid pinacol ester | PROTAC Linker. MedChemExpress.

- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boron enabled bioconjug

- (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase...

- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. NIH.

- Advancing Drug Discovery with PROTAC Building Blocks. YouTube.

- Protein Degrader Building Blocks. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Aminophenylboronic acid pinacol ester 97 214360-73-3 [sigmaaldrich.com]

- 8. 4-氨基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. nbinno.com [nbinno.com]

- 21. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (4-(Aminomethyl)phenyl)boronic acid

This guide provides an in-depth analysis of the spectroscopic data for (4-(Aminomethyl)phenyl)boronic acid, a versatile bifunctional molecule of significant interest in drug development and chemical biology. As a compound featuring both a nucleophilic aminomethyl group and an electrophilic boronic acid moiety, its precise structural elucidation is paramount for its application in areas such as bioconjugation, sensing, and targeted drug delivery. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₇H₁₀BNO₂, Molecular Weight: 150.97 g/mol ) possesses a unique electronic and structural profile. The interplay between the electron-donating aminomethyl group and the electron-withdrawing boronic acid substituent on the phenyl ring influences the chemical environment of each atom, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework. The spectra are typically acquired in deuterated solvents such as DMSO-d₆ or D₂O, and the chemical shifts are referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the exchangeable protons of the amino and boronic acid groups.

Expected ¹H NMR Data (Predicted in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) | The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield. |

| ~7.3-7.4 | Doublet | 2H | Ar-H (ortho to -CH₂NH₂) | The protons ortho to the electron-donating aminomethyl group are more shielded relative to the other aromatic protons. |

| ~3.8-3.9 | Singlet | 2H | -CH ₂NH₂ | These benzylic protons are adjacent to the nitrogen atom, resulting in a downfield shift. |

| Broad | Singlet | 2H | -CH₂NH ₂ | The amino protons are exchangeable and appear as a broad singlet. The chemical shift can vary with concentration and temperature. |

| Broad | Singlet | 2H | -B(OH ))₂ | The boronic acid protons are also exchangeable and typically appear as a broad singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The symmetry of the para-substituted benzene ring results in four distinct aromatic carbon signals.

Expected ¹³C NMR Data (Predicted in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-148 | C -CH₂NH₂ | This aromatic carbon is attached to the aminomethyl group and is deshielded. |

| ~134-136 | C -B(OH)₂ | The ipso-carbon attached to the boron atom is typically not observed or is very broad due to quadrupolar relaxation of the boron nucleus. |

| ~128-130 | C H (ortho to -CH₂NH₂) | These aromatic carbons are shielded by the electron-donating aminomethyl group. |

| ~130-132 | C H (ortho to -B(OH)₂) | These aromatic carbons are deshielded by the electron-withdrawing boronic acid group. |

| ~45-47 | -C H₂NH₂ | The benzylic carbon is in a typical range for a carbon attached to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to O-H, N-H, C-H, C=C, B-O, and C-N vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (boronic acid), N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| ~1610, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1400-1300 | Strong | B-O stretching |

| ~1200-1100 | Medium | C-N stretching |

| ~850 | Strong | para-disubstituted C-H out-of-plane bending |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The strong B-O stretching band is a characteristic feature of boronic acids[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data (ESI+):

| m/z (amu) | Assignment |

| 152.09 | [M+H]⁺ (Monoisotopic mass: 151.08) |

| 134.08 | [M+H - H₂O]⁺ |

| 116.07 | [M+H - 2H₂O]⁺ |

The fragmentation of phenylboronic acids can be complex. In positive ion mode, the molecular ion peak [M+H]⁺ is expected. Common fragmentation pathways involve the loss of water molecules from the boronic acid moiety. In negative ion mode, the formation of [M-H]⁻ would be expected. Further fragmentation in MS/MS experiments could involve cleavage of the C-C bond between the phenyl ring and the aminomethyl group, as well as fragmentation of the boronic acid group. The study by Antunes et al. (2019) on the fragmentation of phenylboronic acids provides valuable insights into these processes[2].

Experimental Protocols

NMR Spectroscopy

-